molecular formula C13H16N2O6S B8764419 1-(4-Nitro-benzenesulfonyl)-piperidine-4-carboxylic acid methyl ester

1-(4-Nitro-benzenesulfonyl)-piperidine-4-carboxylic acid methyl ester

Cat. No. B8764419
M. Wt: 328.34 g/mol
InChI Key: UGFHVJCHHHPMPC-UHFFFAOYSA-N
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Patent
US08946197B2

Procedure details

Lithium hydroxide (1.45 g, 60.9 mmol) was added in one portion to a stirred solution of 1-(4-nitro-benzenesulfonyl)-piperidine-4-carboxylic acid methyl ester (10.0 g, 30.4 mmol) in THF/H2O (1:1,100 ml) and the reaction mixture was stirred at room temperature for 2 hours. After this time, the reaction mixture was partitioned between ethyl acetate (100 ml) and HCl (2M, 20 ml), the organic layer was separated, dried (MgSO4), filtered and concentrated under vacuum to afford the title compound (5.1 g, 54% yield) as a colourless oil. δH (250 MHz, DMSO) 12.33 (1H, br s), 8.42 (2H, d), 7.99 (2H, d), 3.56-3.44 (2H, m), 2.51 (2H, obscured), 2.32-2.20 (1H, m), 1.90-1.81 (2H, m), 1.62-1.45 (2H, m). Tr=1.71 min m/z (ES+) (M+H+) 315.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5]([CH:7]1[CH2:12][CH2:11][N:10]([S:13]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=2)(=[O:15])=[O:14])[CH2:9][CH2:8]1)=[O:6]>C1COCC1.O>[N+:22]([C:19]1[CH:20]=[CH:21][C:16]([S:13]([N:10]2[CH2:9][CH2:8][CH:7]([C:5]([OH:6])=[O:4])[CH2:12][CH2:11]2)(=[O:14])=[O:15])=[CH:17][CH:18]=1)([O-:24])=[O:23] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the reaction mixture was partitioned between ethyl acetate (100 ml) and HCl (2M, 20 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.